(+)-3,4-Didehydrocoronaridine

Voltage-Operated Calcium Channel Vascular Pharmacology Antihypertensive Research

(+)-3,4-Didehydrocoronaridine, commonly referred to as catharanthine, is an ibogan-type monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle) and Tabernaemontana divaricata. With the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol, catharanthine is a pentacyclic heterocyclic compound featuring a distinguishing 3,4-didehydro unsaturation within the ibogamine skeleton.

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
Cat. No. B13813550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-3,4-Didehydrocoronaridine
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13?,19?,21-/m0/s1
InChIKeyCMKFQVZJOWHHDV-BPLLPPDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-3,4-Didehydrocoronaridine (Catharanthine): Core Identity and Procurement-Relevant Profile for the Iboga Alkaloid Class


(+)-3,4-Didehydrocoronaridine, commonly referred to as catharanthine, is an ibogan-type monoterpenoid indole alkaloid produced by the medicinal plant Catharanthus roseus (Madagascar periwinkle) and Tabernaemontana divaricata [1]. With the molecular formula C21H24N2O2 and a molecular weight of 336.43 g/mol, catharanthine is a pentacyclic heterocyclic compound featuring a distinguishing 3,4-didehydro unsaturation within the ibogamine skeleton [2]. It serves as the essential monomeric precursor in the semi-synthesis of the clinically indispensable anticancer bisindole alkaloids vinblastine and vincristine, and independently exhibits tissue-selective voltage-operated calcium channel (VOCC) blockade, TRPM8 antagonism, and positive allosteric modulation of GABAA receptors [3].

Why Coronaridine, 18-Methoxycoronaridine, or Other Iboga Alkaloids Cannot Replace (+)-3,4-Didehydrocoronaridine in Research and Synthesis


Although catharanthine belongs to the iboga alkaloid family alongside coronaridine and 18-methoxycoronaridine (18-MC), the 3,4-didehydro unsaturation in its isoquinuclidine ring imparts structural and electronic properties that fundamentally alter its reactivity, target engagement, and synthetic utility [1]. Coronaridine, which lacks this double bond, cannot participate in the oxidative fragmentation–coupling cascade that converts catharanthine plus vindoline into vinblastine-type bisindoles [2]. Conversely, 18-MC—a synthetic congener with a methoxy substituent at C-18—displays higher potency at mitochondrial α3β4* nicotinic acetylcholine receptors (nAChRs) and activates distinct intracellular signaling pathways compared to catharanthine, making the two compounds non-interchangeable for apoptosis or addiction-related studies [3]. These molecular differences translate into divergent pharmacological fingerprints that preclude generic substitution.

Quantitative Differentiation Evidence for (+)-3,4-Didehydrocoronaridine: Head-to-Head and Cross-Study Comparator Data


Tissue-Selective VOCC Blockade: 27.5-Fold Preferential Inhibition of Vascular Smooth Muscle Over Cardiomyocyte Calcium Channels

In a head-to-head patch-clamp study, catharanthine inhibited voltage-operated L-type Ca²⁺ channel (VOCC) currents with an IC₅₀ of 8 µM in vascular smooth muscle cells (VSMCs) versus 220 µM in cardiomyocytes from rat mesenteric artery, representing a 27.5-fold functional selectivity for the resistance vasculature over cardiac tissue [1]. This tissue-selective VOCC blockade differentiates catharanthine from classical L-type calcium channel blockers such as nifedipine or verapamil, which typically show less pronounced vascular-cardiac selectivity ratios.

Voltage-Operated Calcium Channel Vascular Pharmacology Antihypertensive Research

TRPM8 Antagonism Equipotent to Benchmark Antagonist BCTC: IC₅₀ of 400 nM

Catharanthine inhibited TRPM8 channel activity with an IC₅₀ of 400 nM, equivalent to that of BCTC (IC₅₀ ≈ 540–680 nM), a potent and representative TRPM8 antagonist used as a reference standard [1][2]. In contrast, catharanthine did not exhibit the stimulus-selective TRPM8 blockade characteristic of voacangine (the first stimulus-selective TRPM8 antagonist identified from the iboga series), indicating that the 3,4-didehydro structural feature in catharanthine broadens its TRPM8 inhibitory profile beyond that of voacangine-type alkaloids [1].

TRPM8 Channel Pain Research Thermosensation

Indispensable Vinblastine Precursor: Coupling Yields Exceeding 80% Versus Natural Isolation Yields of 0.00025%

In a biomimetic Fe(III)-promoted coupling reaction, catharanthine reacts directly with vindoline to yield vinblastine (43%) and leurosidine (23%) as the primary coupled products, with total coupled product yields approaching or exceeding 80% and exclusive retention of the natural C16' stereochemistry [1]. This contrasts starkly with the natural isolation yield of vinblastine from C. roseus leaf material, which is approximately 0.00025% of dry leaf weight—a difference of more than five orders of magnitude [2]. No other iboga alkaloid, including coronaridine or ibogaine, can participate in this specific oxidative fragmentation–diastereoselective coupling cascade required for vinblastine formation.

Vinca Alkaloid Synthesis Anticancer Drug Manufacturing Biomimetic Coupling

Tubulin Polymerization Induction: 75% Efficacy of Vinblastine with a Binding Constant of 2.8 × 10³ M⁻¹

Analytical ultracentrifugation studies demonstrated that catharanthine induces the self-association of purified tubulin into linear indefinite polymers with an efficacy reaching 75% of that achieved by the clinical drugs vinblastine or vincristine, with an intrinsic dimerization constant (K₂) of approximately 1 × 10⁵ M⁻¹ for the liganded protein [1]. The binding stoichiometry was determined as one catharanthine molecule per αβ-tubulin dimer, with a binding constant of (2.8 ± 0.4) × 10³ M⁻¹ [1]. Vindoline, the obligate coupling partner for vinblastine synthesis, showed only marginally detectable tubulin binding, confirming that the indole portion contributed by catharanthine mediates the primary tubulin interaction [1].

Tubulin Pharmacology Microtubule Dynamics Vinca Alkaloid Mechanism

GABAAR Positive Allosteric Modulation: 2.4- to 3.5-Fold Selectivity for β2/3-Containing Receptors Over β1-Containing Subtypes

Electrophysiological recordings in Xenopus laevis oocytes expressing recombinant human GABAAR subtypes showed that 100 µM catharanthine potentiates subsaturating GABA (EC₅) responses 2.4–3.5 times more efficaciously at β2- or β3-containing receptors than at β1-containing GABAARs [1]. The potentiating effect was reduced by the β2(N265S) mutation that also impairs loreclezole potentiation, but not by mutations affecting R(+)-etomidate or neurosteroid binding sites, establishing that catharanthine binds to a transmembrane site at the β(+)/α(−) interface near the TM2–TM3 loop, partially overlapping with the loreclezole site [1]. This benzodiazepine-independent allosteric mechanism differentiates catharanthine from classical benzodiazepine-site PAMs.

GABAA Receptor Positive Allosteric Modulator Sedative Drug Discovery

Priority Procurement Scenarios for (+)-3,4-Didehydrocoronaridine: Evidence-Backed Research and Industrial Applications


Semi-Synthesis of Vinblastine, Vincristine, and Next-Generation Bisindole Analogs via Biomimetic or Chemoenzymatic Coupling

Catharanthine is the exclusive monomeric precursor for the chemical or enzymatic coupling with vindoline to produce vinblastine and vincristine. With coupling yields exceeding 80% under optimized Fe(III)-promoted conditions [1], catharanthine procurement is mandatory for any synthetic or biosynthetic program aiming to produce these WHO Essential Medicines or their structural analogs. The recent demonstration of de novo microbial biosynthesis of catharanthine in engineered yeast further increases demand for authenticated reference material in metabolic engineering and bioprocess development [2].

Vascular Pharmacology Research Requiring Tissue-Selective VOCC Blockade With Preserved Cardiac Function

Investigators studying resistance-artery vasodilation can exploit catharanthine's 27.5-fold selectivity for VSMC VOCCs over cardiomyocyte VOCCs [1] to interrogate vascular calcium handling without the confounding cardiac depression inherent to equipotent L-type channel blockers. This selectivity is directly evidenced by in vivo hemodynamic data showing catharanthine lowers blood pressure at doses that produce only modest reductions in heart rate and cardiac contractility [1].

GABAAR Subtype-Selective Probe Development for Benzodiazepine-Insensitive Allosteric Sites

Catharanthine's 2.4- to 3.5-fold preferential potentiation of β2/3-containing GABAARs through a binding site distinct from the benzodiazepine pocket [1] makes it a valuable starting point for structure-guided medicinal chemistry campaigns targeting non-classical GABAAR allosteric modulators. Its defined binding site at the β(+)/α(−) transmembrane interface near the TM2–TM3 loop enables rational mutagenesis-guided SAR studies [1].

TRPM8 Cold-Pain Target Validation and Natural Product Antagonist Screening Cascades

With TRPM8 inhibitory potency equivalent to the synthetic benchmark antagonist BCTC (IC₅₀ ≈ 400 nM vs. 540–680 nM) [1], catharanthine serves as a commercially available, structurally distinct positive control for TRPM8 antagonist screening cascades targeting cold allodynia, migraine, and chemotherapy-induced peripheral neuropathy. Its divergent stimulus-selectivity profile versus voacangine [2] further supports its use in dissecting ligand-gating modalities at TRPM8.

Quote Request

Request a Quote for (+)-3,4-Didehydrocoronaridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.